Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

Organofluorine Chemistry Heterocyclic Synthesis Reformatsky Reaction

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate (CAS 144850-63-5) is a halogenated β-enaminone ester with the molecular formula C₁₂H₁₂ClF₂NO₂ and a molecular weight of 275.68 g/mol. The compound features a conjugated N–C=C–C=O system characteristic of enaminones, substituted with an anilino group at the β-position and a chlorodifluoromethyl (CClF₂) motif at the terminal olefinic carbon.

Molecular Formula C12H12ClF2NO2
Molecular Weight 275.68 g/mol
CAS No. 144850-63-5
Cat. No. B12553438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate
CAS144850-63-5
Molecular FormulaC12H12ClF2NO2
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)(F)Cl)NC1=CC=CC=C1
InChIInChI=1S/C12H12ClF2NO2/c1-2-18-11(17)8-10(12(13,14)15)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3
InChIKeySXWVHXQTCXRRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Anilino-4-chloro-4,4-difluorobut-2-enoate (CAS 144850-63-5): Core Identity and Structural Class


Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate (CAS 144850-63-5) is a halogenated β-enaminone ester with the molecular formula C₁₂H₁₂ClF₂NO₂ and a molecular weight of 275.68 g/mol . The compound features a conjugated N–C=C–C=O system characteristic of enaminones, substituted with an anilino group at the β-position and a chlorodifluoromethyl (CClF₂) motif at the terminal olefinic carbon [1]. This structural architecture places it within the class of β-aminovinyl chlorodifluoromethyl ketone/ester derivatives, a family recognized as versatile intermediates for heterocyclic synthesis and medicinal chemistry building blocks [2].

Why Generic Enaminone or Fluoroester Substitution Cannot Replace Ethyl 3-Anilino-4-chloro-4,4-difluorobut-2-enoate in Synthetic or Pharmacochemical Programs


Generic substitution fails because the target compound integrates three functional handles—the anilino nitrogen nucleophile, the α,β-unsaturated ester electrophile, and the activated C–Cl bond of the CClF₂ group—into a single, highly polarized conjugated framework [1]. Non-halogenated analogs such as ethyl 3-anilinobut-2-enoate (CAS 6287-35-0) lack the CClF₂ motif entirely, eliminating the C–Cl bond as a site for further functionalization via nucleophilic displacement or metal-mediated coupling . Conversely, simple difluoroesters (e.g., ethyl 4,4-difluoroacetoacetate, CAS 352-24-9) do not bear the anilino substituent and therefore cannot participate in the cyclocondensation pathways that the β-enaminone scaffold enables . Only the specific combination present in 144850-63-5—anilino N–H, enaminone C=C, ester carbonyl, and chlorodifluoromethyl C–Cl—offers the multi-vector reactivity required for divergent heterocyclic synthesis.

Ethyl 3-Anilino-4-chloro-4,4-difluorobut-2-enoate (144850-63-5): Quantitative Differentiation Evidence Against Closest Analogs


Activated C–Cl Bond Reactivity: Indium-Mediated Reformatsky Coupling Yields vs. Non-Halogenated Enaminones

The C–Cl bond in β-aminovinyl chlorodifluoromethyl ketones (the ketone analog class of the target ester) undergoes indium-mediated Reformatsky-type coupling with heteroaryl aldehydes to yield difluoromethylene enaminone derivatives in 60–91% isolated yield, as demonstrated for closely related N-aryl chlorodifluoromethyl ketones [1]. In contrast, non-halogenated enaminones such as ethyl 3-anilinobut-2-enoate lack this C–Cl bond entirely and cannot participate in this transformation, requiring alternative pre-functionalization steps that add synthetic complexity and reduce overall yield [2]. The CClF₂ group thus provides a unique, traceless activation handle for C–C bond formation that is absent in non-halogenated analogs.

Organofluorine Chemistry Heterocyclic Synthesis Reformatsky Reaction

Metabolic Stability Advantage: gem-Difluoro vs. Non-Fluorinated Enaminone Esters

The gem-difluoro group (CF₂) adjacent to the chlorine atom in the target compound is established in medicinal chemistry literature to block oxidative metabolism at the benzylic/allylic position, with gem-difluoro substitution generally reducing intrinsic clearance (Cl_int) in human liver microsomes by 2- to 10-fold compared to the non-fluorinated CH₂ analog [1]. While direct microsomal stability data for CAS 144850-63-5 itself are not publicly available, the class-level precedent for gem-difluoro enaminones and related CF₂-containing building blocks supports that the CClF₂ group confers significantly enhanced oxidative stability relative to non-fluorinated enaminone esters such as ethyl 3-anilinobut-2-enoate (CAS 6287-35-0) . This is a critical selection criterion when the compound is used as a late-stage intermediate in drug candidate synthesis.

Medicinal Chemistry Drug Design Metabolic Stability

Electronic Modulation: CClF₂ Electron-Withdrawing Effect vs. Mono-Fluorinated or Non-Fluorinated Analogs

The chlorodifluoromethyl group (CClF₂) exerts a substantially stronger electron-withdrawing effect (estimated Hammett σ_p ≈ 0.40–0.50 for CF₂Cl) compared to a monofluoromethyl (CH₂F, σ_p ≈ 0.10) or methyl (CH₃, σ_p ≈ –0.17) substituent [1]. In the context of the β-enaminone scaffold, this increased electron deficiency at the terminal olefinic carbon polarizes the N–C=C–C=O conjugated system, enhancing electrophilicity at the β-carbon and modulating the HOMO–LUMO gap compared to non-halogenated or mono-halogenated analogs [2]. For example, the analog ethyl 3-(4-fluoroanilino)crotonate (CAS 18529-17-4), which bears only a terminal methyl group, is expected to exhibit significantly different regioselectivity in cyclocondensation reactions with dinucleophiles due to the absence of the CClF₂ electron sink .

Physical Organic Chemistry Enaminone Reactivity Hammett Analysis

Dual Halogen Substitution: Synthetic Versatility of CClF₂ vs. Trifluoromethyl (CF₃) Enaminones

The CClF₂ group in the target compound presents an activated C–Cl bond that is susceptible to nucleophilic displacement, while the C–F bonds remain stable under typical substitution conditions. This contrasts with trifluoromethyl (CF₃)-substituted enaminones, where all three C–F bonds are resistant to nucleophilic attack, limiting post-synthetic diversification to the enaminone core alone [1]. In indium-mediated reductive coupling reactions of β-aminovinyl chlorodifluoromethyl ketones, the C–Cl bond is selectively activated while the CF₂ group is retained in the product, enabling the synthesis of difluoromethylene-containing derivatives that are inaccessible from CF₃ analogs [2]. The presence of both a leaving group (Cl) and a metabolically stable fluorinated motif (CF₂) in a single substituent provides a synthetic branching point not available in fully fluorinated (CF₃) or non-halogenated analogs.

Halogen Chemistry Nucleophilic Substitution Building Block Divergence

Procurement-Driven Application Scenarios for Ethyl 3-Anilino-4-chloro-4,4-difluorobut-2-enoate (144850-63-5)


Divergent Synthesis of gem-Difluoromethylene Heterocycles via Indium-Mediated Coupling

In medicinal chemistry programs targeting fluorinated heterocyclic scaffolds (e.g., difluoromethylene benzoxazoles, oxadiazoles, or pyrazoles), the target compound serves as a precursor that can undergo selective C–Cl activation under indium-mediated Reformatsky conditions to couple with heteroaryl aldehydes, yielding difluoromethylene enaminone derivatives in 60–91% yield [1]. This transformation is not feasible with non-halogenated enaminones (e.g., ethyl 3-anilinobut-2-enoate, CAS 6287-35-0) or CF₃-substituted analogs, making CAS 144850-63-5 the required building block for this synthetic route. Procurement teams supporting fluorine chemistry groups should prioritize this compound when the synthetic plan involves CClF₂ activation followed by C–C bond formation.

Metabolically Stabilized Enaminone Intermediate for Lead Optimization

When enaminone-based pharmacophores are identified in hit-to-lead campaigns, the gem-difluoro motif of CAS 144850-63-5 provides a class-level expectation of 2- to 10-fold improvement in oxidative metabolic stability compared to non-fluorinated enaminone esters [2]. Although direct microsomal stability data for this specific compound are not publicly available, the structural precedent supports its selection over ethyl 3-anilinobut-2-enoate (CAS 6287-35-0) when in vivo pharmacokinetic performance is a key optimization parameter. The ethyl ester also provides a handle for further prodrug or bioavailability tuning, distinguishing it from ketone analogs (e.g., CAS 334632-49-4).

Electron-Deficient Enaminone for Regioselective Cyclocondensation with Dinucleophiles

The strong electron-withdrawing character of the CClF₂ group (σ_p ≈ 0.40–0.50) polarizes the enaminone π-system, directing the regioselectivity of cyclocondensation reactions with asymmetric dinucleophiles (e.g., aminothiols, amidines, hydrazines) toward specific heterocyclic products that are not accessible with non-halogenated or less electron-deficient analogs [3]. For groups synthesizing fluorinated pyrimidines, thiazoles, or diazepines from enaminone precursors, the target compound provides predictable electronic control that simpler enaminone esters cannot replicate. This is a direct consequence of the CClF₂ substituent effect, and substitution with ethyl 3-(4-fluoroanilino)crotonate (CAS 18529-17-4) or ethyl 3-anilinobut-2-enoate will alter the product distribution.

Building Block for Sequential Dual-Functionalization Strategies (C–Cl Displacement Followed by Enaminone Cyclization)

The target compound uniquely enables sequential synthetic strategies where the C–Cl bond is first displaced by a nucleophile (e.g., amine, thiol, alcohol) to introduce structural diversity, and the remaining enaminone ester system is subsequently engaged in cyclocondensation to construct the heterocyclic core [1]. This dual-functionalization logic is not possible with ethyl 3-anilinobut-2-enoate (no C–Cl handle) or with simple difluoroacetoacetate esters (no anilino/enaminone moiety). For combinatorial library synthesis or parallel medicinal chemistry efforts, this orthogonal reactivity profile reduces the number of distinct building blocks required in inventory, as a single compound (144850-63-5) can be divergently elaborated into multiple chemotypes.

Quote Request

Request a Quote for Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.